![molecular formula C19H21N5O2S B2861195 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1207057-90-6](/img/structure/B2861195.png)
2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyridazine core, which is a bicyclic system with a pyrazole ring fused to a pyridazine ring . The molecule also contains a morpholinoethanone group and a thioether linkage .
科学的研究の応用
Synthetic Chemistry and Drug Design
The synthesis of complex heterocyclic compounds, including pyridazinones and pyrazolo[3,4-d]pyrimidines, is a key area of interest in medicinal chemistry. Research in this area focuses on developing novel synthetic routes to generate compounds with potential therapeutic properties. For example, studies on the synthesis of [1,3]thiazolo[4,5-d]pyridazinones and morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives highlight the versatility of these heterocycles in drug design and development due to their analgesic, anti-inflammatory, and antimicrobial activities (Demchenko et al., 2015; Zaki et al., 2014).
Anticancer Research
The design and synthesis of heterocyclic compounds incorporating pyrazolo[3,4-d]pyridazine scaffolds have shown promise in anticancer research. These compounds have been evaluated for their ability to inhibit the growth of cancer cells, such as A549 and H322 lung cancer cells, demonstrating the potential for the development of new anticancer agents (Zheng et al., 2011).
Antimicrobial and Antioxidant Applications
Research on pyrazolo[3,4-d]pyridazine derivatives has also explored their antimicrobial and antioxidant potentials. The synthesis of new morpholinyl derivatives and their subsequent evaluation against various microbial strains have uncovered compounds with significant antimicrobial properties (Syed et al., 2013). Additionally, the antioxidant capabilities of these compounds have been investigated, revealing some derivatives as potent antioxidants, offering protective effects against oxidative stress (Padmaja et al., 2013).
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial and antileishmanial activities, suggesting that the targets could be microbial or parasitic proteins.
Mode of Action
This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its potential antimicrobial and antileishmanial activities, it may interfere with essential biochemical pathways in microbes or parasites, leading to their death or inhibition of growth .
Result of Action
Based on its potential antimicrobial and antileishmanial activities, it may lead to the death or growth inhibition of microbes or parasites .
特性
IUPAC Name |
2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-5-15(6-4-13)24-18-16(11-20-24)14(2)21-22-19(18)27-12-17(25)23-7-9-26-10-8-23/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOMPWLRREJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

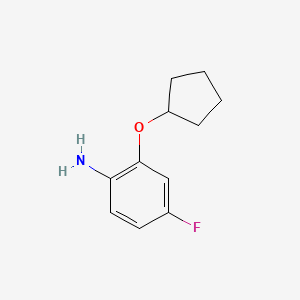
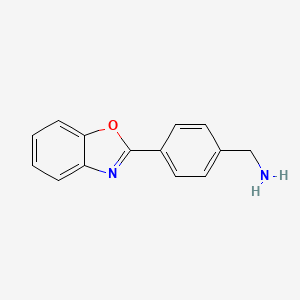
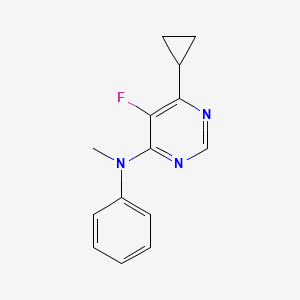
![5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861117.png)
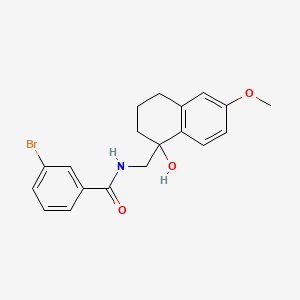
methanone](/img/structure/B2861120.png)
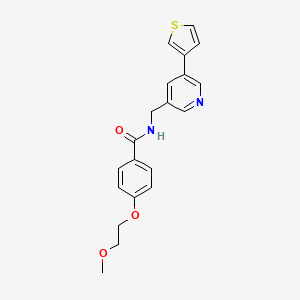
![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)

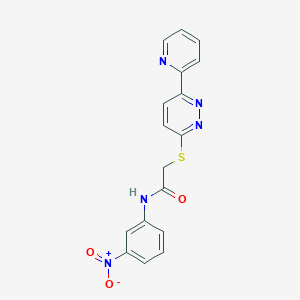
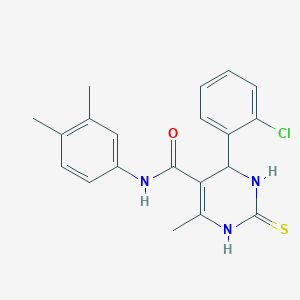
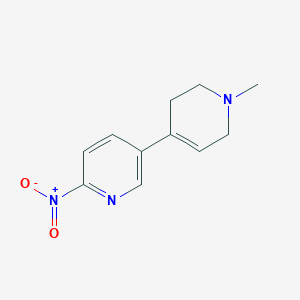
![Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate](/img/structure/B2861135.png)
